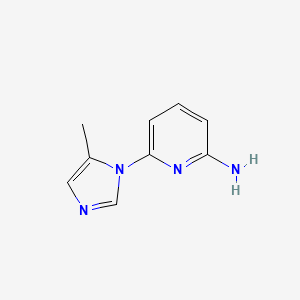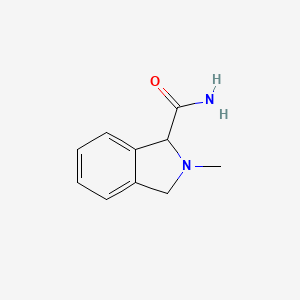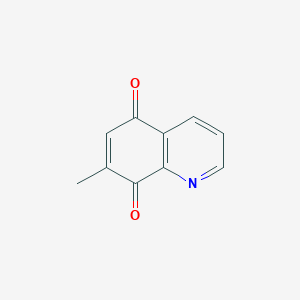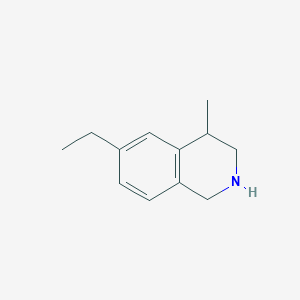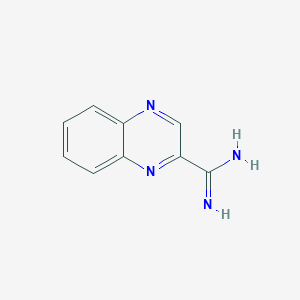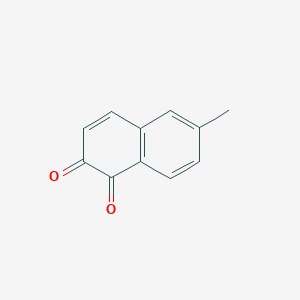
1,2-Naphthalenedione, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family. It is characterized by a naphthalene ring system with two ketone groups at positions 1 and 2, and a methyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylnaphthalene-1,2-dione can be synthesized through several methods. One common approach involves the oxidation of 6-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene followed by oxidation .
Industrial Production Methods
Industrial production of 6-methylnaphthalene-1,2-dione typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives .
Scientific Research Applications
6-Methylnaphthalene-1,2-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methylnaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. As a quinone, it can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its anticancer and antibacterial activities, where the compound disrupts cellular processes by causing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Menadione (Vitamin K3): 2-Methyl-1,4-naphthoquinone, known for its role in blood clotting and as a precursor to other vitamin K compounds.
Phylloquinone (Vitamin K1): 2-Methyl-3-phytyl-1,4-naphthoquinone, found in green plants and essential for photosynthesis.
Menaquinone (Vitamin K2): A group of compounds with varying side chains, produced by bacteria and important for bone health.
Uniqueness
6-Methylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthoquinones.
Properties
CAS No. |
52749-61-8 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2-6H,1H3 |
InChI Key |
MTSMWQUGXMUFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



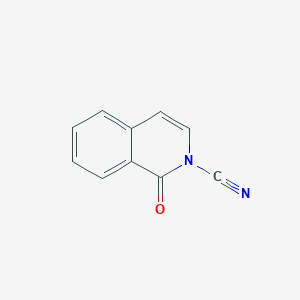
![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)
![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)

![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)
![7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11915477.png)
